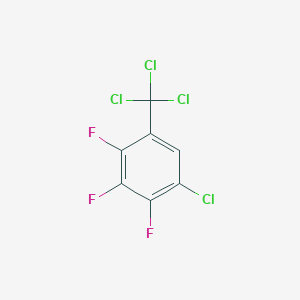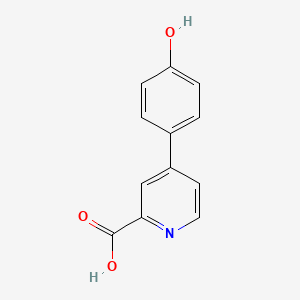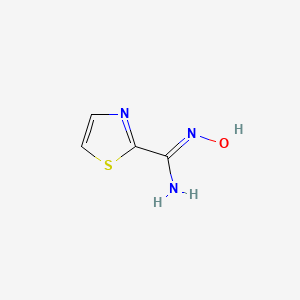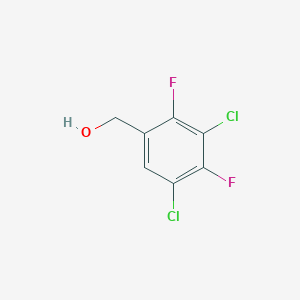
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene, also known as TFTC, is a highly versatile and unique chemical compound with a wide range of applications in scientific research. It is a colorless liquid, with a boiling point of 92–93 °C and a melting point of -29.7 °C. TFTC is a trifluorinated chlorinated benzenoid compound, containing a trichloromethyl group in the para-position. The structure of the compound is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is used in a wide range of scientific research applications. It is used in the synthesis of novel compounds, such as trifluoromethylated heterocycles, trifluoromethylated amines, and trifluoromethylated sulfonamides. It is also used in the synthesis of trifluoromethylated peptides, which are important in the development of new drugs. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is used in the synthesis of trifluoromethylated silanes, which are important for the development of new materials.
Wirkmechanismus
The mechanism of action of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is not fully understood. However, it is believed that the trifluoromethyl group of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is responsible for its unique reactivity. The trifluoromethyl group is believed to be a strong electron-withdrawing group, which increases the electron-deficiency of the molecule and makes it more reactive. This increased reactivity allows 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene to be used in a wide range of chemical reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene are not fully understood. However, it is believed that the trifluoromethyl group of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is responsible for its unique reactivity, which may lead to the formation of toxic metabolites. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which may lead to adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene has several advantages for use in laboratory experiments. It is highly soluble in both organic and aqueous solvents, and it is relatively stable at room temperature. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a versatile compound and can be used in a wide range of chemical reactions. However, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is a toxic compound and should be handled with care.
Zukünftige Richtungen
There are many potential future directions for the use of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene in scientific research. For example, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the synthesis of new materials, such as trifluoromethylated polymers and nanomaterials. In addition, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the development of new drugs, such as trifluoromethylated peptides and trifluoromethylated drugs. Finally, 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene could be used in the development of new catalysts, such as trifluoromethylated Lewis acids, which could be used in a wide range of chemical reactions.
Synthesemethoden
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene is synthesized through three different methods: direct fluorination, nucleophilic substitution, and direct trifluoromethylation. The direct fluorination method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with elemental fluorine, followed by the hydrolysis of the resulting chlorofluorobenzene. The nucleophilic substitution method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with a nucleophile, such as a fluoride ion, resulting in the formation of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene. The direct trifluoromethylation method involves the reaction of 2,3,4-trichloro-5-chlorobenzene with trifluoromethyl iodide, resulting in the formation of 2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene.
Eigenschaften
IUPAC Name |
1-chloro-2,3,4-trifluoro-5-(trichloromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl4F3/c8-3-1-2(7(9,10)11)4(12)6(14)5(3)13/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJXUAANNBUBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)F)F)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl4F3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trifluoro-5-(trichloromethyl)chlorobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)
![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)

